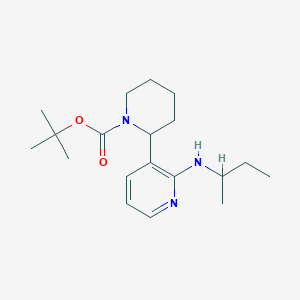
1H-Imidazole, 2-methyl-, cobalt(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Imidazole, 2-methyl-, cobalt(2+) salt typically involves the reaction of cobalt salts with 2-methylimidazole under specific conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methylimidazole are dissolved in a solvent such as methanol and heated at elevated temperatures for several hours. This process results in the formation of ZIF-67 crystals .
Industrial production methods often involve similar solvothermal processes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1H-Imidazole, 2-methyl-, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized from Co(II) to Co(III). Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can revert Co(III) back to Co(II) using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur where the 2-methylimidazole ligands are replaced by other ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes .
Scientific Research Applications
1H-Imidazole, 2-methyl-, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: In industrial applications, it is used in gas storage and separation processes.
Mechanism of Action
The mechanism by which 1H-Imidazole, 2-methyl-, cobalt(2+) salt exerts its effects is primarily through its coordination chemistry. The cobalt center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound can disrupt cellular processes by interacting with biomolecules such as proteins and nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H-Imidazole, 2-methyl-, cobalt(2+) salt can be compared with other similar compounds such as:
ZIF-8: Composed of zinc ions coordinated with 2-methylimidazole.
Cobalt imidazolate frameworks: Other cobalt-based imidazolate frameworks with different imidazole derivatives.
The uniqueness of this compound lies in its combination of cobalt ions and 2-methylimidazole ligands, which impart specific properties such as high thermal stability and catalytic activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high porosity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
Properties
Molecular Formula |
C4H6CoN2+2 |
|---|---|
Molecular Weight |
141.04 g/mol |
IUPAC Name |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);/q;+2 |
InChI Key |
QIAFUYTZGYRQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)




![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)


![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)


